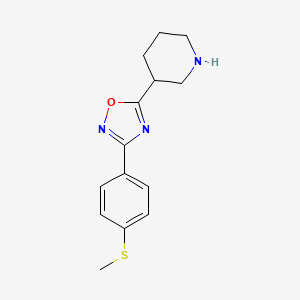
3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methylthio)benzohydrazide with piperidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Substitution: Formation of nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Wirkmechanismus
The mechanism of action of 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(Methylthio)phenyl)-1,2,4-oxadiazole: Lacks the piperidin-3-yl group, which may affect its biological activity and chemical reactivity.
5-(Piperidin-3-yl)-1,2,4-oxadiazole: Lacks the 4-(methylthio)phenyl group, which may influence its stability and functional properties.
Uniqueness
3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of both the 4-(methylthio)phenyl and piperidin-3-yl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and material science.
Eigenschaften
Molekularformel |
C14H17N3OS |
|---|---|
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
3-(4-methylsulfanylphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H17N3OS/c1-19-12-6-4-10(5-7-12)13-16-14(18-17-13)11-3-2-8-15-9-11/h4-7,11,15H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
FNZMLDJTYGHDLL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-4H-furo[2,3-c]pyrrole](/img/structure/B11788386.png)
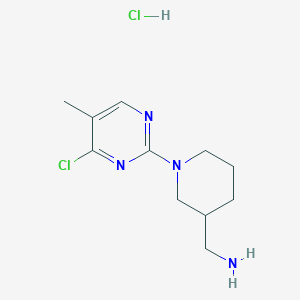
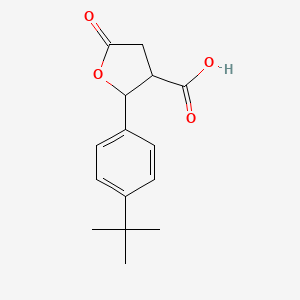
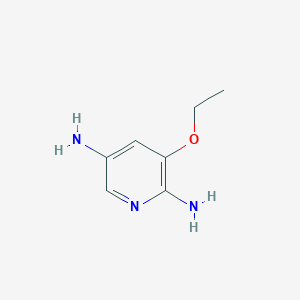
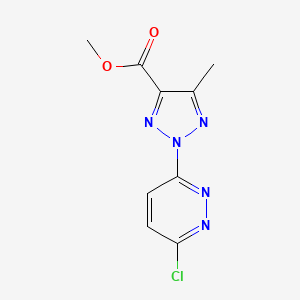
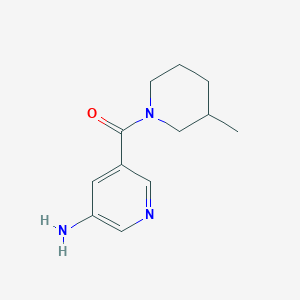
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11788408.png)
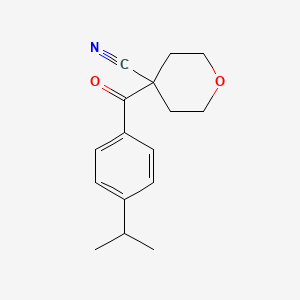
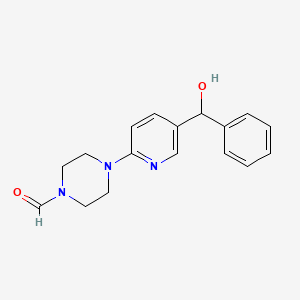
![4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole](/img/structure/B11788439.png)


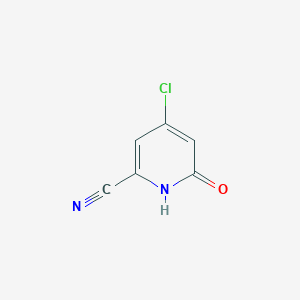
![6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11788460.png)
